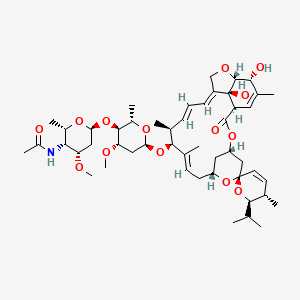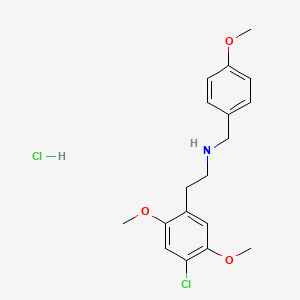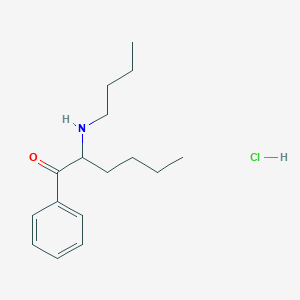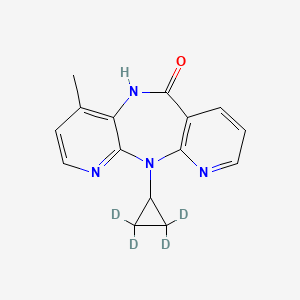![molecular formula C55H100O6 B3026228 9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester
Vue d'ensemble
Description
Le 1-Oléoyl-2-Palmitoyl-3-Linoléoyl-rac-glycérol est un triglycéride composé de trois acides gras : l'acide oléique, l'acide palmitique et l'acide linoléique. Ce composé est un lipide structurel clé présent dans diverses sources naturelles, notamment les huiles de graines et végétales telles que l'olive, le sésame, le soja, le canola, le maïs et la noisette . Il joue un rôle crucial dans la fourniture de nutriments et d'énergie, en particulier dans la graisse du lait maternel, qui est essentielle pour la croissance et le développement du nourrisson .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-Oléoyl-2-Palmitoyl-3-Linoléoyl-rac-glycérol peut être synthétisé par des méthodes enzymatiques utilisant des réactions catalysées par des lipases immobilisées. Le procédé implique l'estérification du glycérol avec les acides gras respectifs dans des conditions contrôlées . La réaction a généralement lieu dans un solvant tel que l'hexane, et le produit est purifié par diverses techniques chromatographiques.
Méthodes de production industrielle : La production industrielle de ce composé implique l'extraction et la purification des triglycérides à partir de sources naturelles. Les huiles sont soumises à des procédés tels que le dégommage, la neutralisation, le blanchiment et la désodorisation afin d'obtenir des triglycérides de haute pureté. Ces procédés assurent l'élimination des impuretés et améliorent la stabilité et la durée de conservation du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Oléoyl-2-Palmitoyl-3-Linoléoyl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir une oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits de dégradation oxydative.
Hydrolyse : En présence d'eau et d'enzymes telles que les lipases, le triglycéride peut être hydrolysé pour libérer des acides gras libres et du glycérol.
Transestérification : Cette réaction implique l'échange de groupes d'acides gras avec des alcools, conduisant à la formation d'esters différents.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent l'oxygène, l'ozone et le peroxyde d'hydrogène.
Hydrolyse : L'hydrolyse enzymatique est généralement réalisée à l'aide de lipases à des conditions de pH et de température spécifiques.
Transestérification : Des catalyseurs tels que le méthylate de sodium ou l'hydroxyde de potassium sont utilisés en présence de méthanol ou d'éthanol.
Principaux produits formés :
Oxydation : Hydroperoxydes, aldéhydes et cétones.
Hydrolyse : Acides gras libres et glycérol.
Transestérification : Esters méthyliques ou éthyliques d'acides gras.
Applications de la recherche scientifique
Le 1-Oléoyl-2-Palmitoyl-3-Linoléoyl-rac-glycérol a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme étalon dans l'analyse des lipides et la chromatographie.
Biologie : Le composé est étudié pour son rôle dans le métabolisme cellulaire et le stockage d'énergie.
Médecine : La recherche se concentre sur ses avantages potentiels dans la nutrition infantile et son rôle dans la graisse du lait maternel.
Industrie : Il est utilisé dans la formulation de compléments alimentaires, de cosmétiques et de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du 1-Oléoyl-2-Palmitoyl-3-Linoléoyl-rac-glycérol implique son métabolisme et son incorporation dans les membranes cellulaires. Le composé est hydrolysé par les lipases pour libérer des acides gras libres et du glycérol, qui sont ensuite utilisés dans diverses voies métaboliques. Les acides gras servent de sources d'énergie et de précurseurs pour la synthèse d'autres lipides, tandis que le glycérol est impliqué dans la néoglucogenèse .
Composés similaires :
- 1,2-Dilinoléoyl-3-palmitoyl-rac-glycérol
- 1,3-Dipalmitoyl-2-oléoylglycérol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycérol
- 1,2-Dipalmitoyl-rac-glycérol
Unicité : Le 1-Oléoyl-2-Palmitoyl-3-Linoléoyl-rac-glycérol est unique en raison de sa combinaison spécifique d'acides gras, qui lui confère des propriétés nutritionnelles et fonctionnelles distinctes. Sa présence dans la graisse du lait maternel met en évidence son importance dans la nutrition infantile, fournissant des acides gras essentiels pour la croissance et le développement .
Applications De Recherche Scientifique
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and chromatography.
Biology: The compound is studied for its role in cellular metabolism and energy storage.
Medicine: Research focuses on its potential benefits in infant nutrition and its role in breast milk fat.
Industry: It is utilized in the formulation of nutritional supplements, cosmetics, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol involves its metabolism and incorporation into cellular membranes. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The fatty acids serve as energy sources and precursors for the synthesis of other lipids, while glycerol is involved in gluconeogenesis .
Comparaison Avec Des Composés Similaires
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
- 1,3-Dipalmitoyl-2-oleoylglycerol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dipalmitoyl-rac-glycerol
Uniqueness: 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct nutritional and functional properties. Its presence in breast milk fat highlights its importance in infant nutrition, providing essential fatty acids for growth and development .
Propriétés
IUPAC Name |
[2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTOZAMDIJDRCH-FBSASISJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


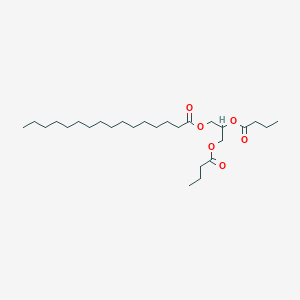
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
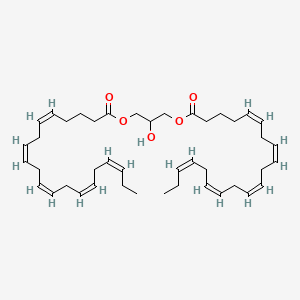
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
